molecular formula C14H15F3O3SSi B1387868 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate CAS No. 780820-43-1

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate

Cat. No.: B1387868
CAS No.: 780820-43-1
M. Wt: 348.41 g/mol
InChI Key: OSZYFPWWHQEAGW-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is an organosilicon compound known for its high reactivity and stability. It is a derivative of trifluoromethanesulfonate and is primarily used in organic synthesis to activate ketones and aldehydes .

Mechanism of Action

Target of Action

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate, also known as (3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate, is an organosilicon compound . It is primarily used in the field of organic synthesis . Its primary targets are ketones and aldehydes, which it activates for various reactions .

Mode of Action

This compound’s mode of action is similar to that of trimethylsilyl chloride . It is used to activate ketones and aldehydes in organic synthesis . It can also be used to protect alcohols due to its similar reactivity with trimethylsilyl chloride .

Biochemical Pathways

The compound is involved in the synthesis of silyl enol ethers . It can convert aldehydes and ketones into silyl enol ethers . It can also be used to protect alcohols . The silyl enol ethers produced from this compound are slightly more stable than those produced from trimethylsilyl trifluoromethanesulfonate .

Pharmacokinetics

It is known to be a moisture-sensitive liquid . It is also known to react violently with water

Result of Action

The primary result of the action of this compound is the formation of silyl enol ethers from aldehydes and ketones . It can also protect alcohols . These reactions are important in the field of organic synthesis.

Action Environment

The compound is sensitive to moisture and reacts violently with water . Therefore, it must be handled and stored in a dry environment . It is also flammable , so it should be kept away from sources of ignition . The compound’s action, efficacy, and stability are likely to be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate plays a significant role in biochemical reactions due to its strong electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules, primarily through silylation and activation processes. For instance, it is known to catalyze the formation of silyl enol ethers from esters of α-diazoacetoacetic acid . Additionally, it facilitates the conversion of alcohols to esters and the glycosidation of anthracyclinones . These interactions are crucial for the synthesis of complex organic molecules and the modification of biomolecules in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It acts as a strong Lewis acid, which can lead to the activation of specific signaling cascades and the alteration of gene expression patterns . Furthermore, its ability to silylate alcohols and other functional groups can impact cellular metabolism by modifying key metabolic intermediates and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, through its electrophilic trifluoromethanesulfonate group, leading to enzyme inhibition or activation . This compound also induces changes in gene expression by interacting with transcription factors and other regulatory proteins. The silylation of alcohols and other functional groups by this compound is a key aspect of its molecular mechanism, as it modifies the activity and stability of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is known to be moisture-sensitive and can hydrolyze in the presence of water, leading to the formation of trimethylsilanol and trifluoromethanesulfonic acid . Over time, this degradation can impact its effectiveness in biochemical reactions and its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively catalyze biochemical reactions without causing significant toxicity . At high doses, it can exhibit toxic or adverse effects, such as skin burns, eye damage, and respiratory irritation . Threshold effects have been observed, where the compound’s activity and toxicity are dose-dependent, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a silylating agent. It interacts with enzymes and cofactors involved in the synthesis of silyl enol ethers and other silylated compounds . These interactions can affect metabolic flux and the levels of key metabolites in biochemical pathways. The compound’s ability to modify the activity of enzymes and other biomolecules is crucial for its role in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its electrophilic nature allows it to bind to specific cellular components, influencing its localization and accumulation . The compound’s distribution is also affected by its stability and degradation properties, as it can hydrolyze in the presence of water, leading to changes in its transport and localization .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is known to localize in specific compartments or organelles, such as the endoplasmic reticulum and the Golgi apparatus, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these subcellular locations, impacting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate typically involves the reaction of trifluoromethanesulfonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction mixture is often subjected to reduced pressure distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include triethylamine, boron trifluoride etherate, and various organolithium reagents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving this compound include silyl enol ethers, activated ketones, and aldehydes .

Scientific Research Applications

Properties

IUPAC Name

(3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-9-11-7-5-4-6-10(11)8-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZYFPWWHQEAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659779
Record name 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780820-43-1
Record name 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate in the synthesis of perylene derivatives?

A: this compound acts as a dienophile in a Diels-Alder [4+2] cycloaddition reaction with perylene derivatives. [] This reaction allows for the extension of the perylene core by attaching a naphthalene moiety at the bay region. This modification is particularly interesting because it can significantly influence the photophysical properties of the resulting perylene derivative.

Q2: Why is the bay region modification of perylene derivatives important?

A: The bay region of perylene derivatives is a crucial site for structural modification. Attaching substituents at this position directly influences the molecule's conjugated system, which in turn affects its absorption and emission properties. [] This tunability is essential for optimizing perylene derivatives for applications in organic electronics, particularly as active components in organic light-emitting diodes (OLEDs).

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